(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-furylmethyl ketone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 2-methoxyethylamine and carbon disulfide under basic conditions to yield the final thiazolidinone product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-HYDROXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- **(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-CHLOROETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S2/c1-22-7-6-20-16(21)15(25-17(20)24)9-11-3-5-14(23-11)10-2-4-12(18)13(19)8-10/h2-5,8-9H,6-7H2,1H3/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRVPBUNURYWIF-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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